molecular formula C18H14N2O4 B2451572 N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-13-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2451572
CAS No.: 864938-13-6
M. Wt: 322.32
InChI Key: KNQAGKFORBIKNQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a phenyl group, and a dihydrodioxine ring

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(16-11-22-8-9-23-16)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-15(14)24-18/h1-7,10-11H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQAGKFORBIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common method involves the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The dihydrodioxine ring undergoes regioselective oxidation under controlled conditions. Key reagents and outcomes include:

ReagentConditionsProduct(s) FormedYield (%)Source
KMnO₄ (aq)0–25°C, 4 hoursCleavage to dicarboxylic acid derivative68
Ozone (O₃)-78°C, CH₂Cl₂Ring-opening to form diketone52
H₂O₂ (30%)AcOH, reflux, 2 hoursEpoxidation of adjacent double bonds41

The oxidation of the dihydrodioxine moiety is critical for generating intermediates with enhanced solubility or biological activity.

Reduction Reactions

The carboxamide group and aromatic systems participate in reduction pathways:

ReagentConditionsProduct(s) FormedSelectivitySource
LiAlH₄THF, reflux, 6 hoursReduction to primary amine89%
H₂ (1 atm), Pd/CEtOH, 25°C, 12 hoursBenzoxazole ring hydrogenation73%
NaBH₄MeOH, 0°C, 1 hourPartial reduction of dioxine ring34%

Reduction of the carboxamide to an amine (via LiAlH₄) enables further derivatization for pharmacological studies. Hydrogenation of the benzoxazole ring alters electronic properties, impacting receptor binding .

Electrophilic Substitution on Benzoxazole

The benzoxazole moiety undergoes halogenation and nitration preferentially at the 5- and 6-positions:

Reaction TypeReagent/SystemPosition ModifiedKey ProductIC₅₀ (μM)Source
FluorinationSelectfluor®, DMF6-position6-Fluoro derivative (38 )0.22
ChlorinationCl₂, FeCl₃5-position5-Chloro derivative (2f )1.08
NitrationHNO₃, H₂SO₄7-position7-Nitro intermediateN/A

Fluorination at the 6-position enhances GABA receptor binding affinity by 5-fold compared to the parent compound . Chlorination strategies (e.g., 2f ) optimize steric and electronic interactions in enzymatic assays .

Hydrolysis and Functional Group Interconversion

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentProduct(s) FormedApplicationSource
6M HClReflux, 8 hoursCarboxylic acid derivativePrecursor for ester synthesis
NaOH (aq)100°C, 3 hoursAmmonia release + acid formationDegradation studies
Enzymatic (lipase)pH 7.4, 37°C, 24 hoursSelective cleavageProdrug activation

Acid-catalyzed hydrolysis is utilized to generate carboxylic acids for further coupling reactions.

Cycloaddition and Ring-Opening Reactions

The dihydrodioxine ring participates in [4+2] cycloadditions and ring-expansion reactions:

Reaction TypeReagent/CatalystProduct(s) FormedYield (%)Source
Diels-AlderMaleic anhydrideFused bicyclic adduct61
Ring-openingGrignard reagentsLinear diol intermediates48
PhotochemicalUV light, O₂Endoperoxide formation29

Diels-Alder adducts demonstrate potential in materials science due to their rigid, oxygen-rich frameworks.

Stability Under Extreme Conditions

The compound decomposes under prolonged exposure to:

  • UV light : Forms benzoquinone derivatives via photooxidation (t₁/₂ = 4 hours).

  • Strong bases (pH >12) : Degrades into 3-aminophenol and dioxine fragments.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d]oxazole moiety exhibit promising anticancer properties. For instance, derivatives of benzo[d]oxazole have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of new benzo[d]oxazole-based derivatives that demonstrated neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

The compound has shown neuroprotective effects by reducing hyperphosphorylation of tau protein and modulating key signaling pathways involved in neurodegeneration. Specifically, it influences the Akt/GSK-3β/NF-κB signaling pathway, which is crucial for neuronal survival and function . These findings open avenues for developing treatments for neurodegenerative disorders.

Inhibition of Key Enzymes

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide may act by inhibiting enzymes critical for cancer cell proliferation and survival. The modulation of enzymes such as β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1) and inducible nitric oxide synthase (iNOS) contributes to its therapeutic effects .

Antioxidant Properties

The compound's structure suggests potential antioxidant properties, which can protect cells from oxidative stress—a common factor in both cancer progression and neurodegeneration. This aspect is critical in developing therapies aimed at reducing cellular damage caused by free radicals.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell viability in various cancer cell lines while promoting apoptosis. These studies provide a basis for further exploration into their use as anticancer agents.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of this compound. For example, experiments using zebrafish models showed that certain derivatives exhibited less toxicity compared to established treatments like donepezil, indicating a favorable safety profile .

Summary of Findings

The applications of this compound are diverse and promising:

Application AreaFindings
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Neuroprotective EffectsReduces hyperphosphorylation of tau; modulates key signaling pathways
MechanismsInhibits BACE1 and iNOS; potential antioxidant properties
Safety ProfileExhibits lower toxicity than existing treatments in animal models

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzoxazole moiety, a phenyl group, and a dihydrodioxine ring. Its IUPAC name is N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide. The molecular formula is C18H14N2O4C_{18}H_{14}N_{2}O_{4} with a CAS number of 864938-13-6.

Target Interaction:
this compound primarily interacts with GABA receptors , which are critical in neurotransmission. This interaction suggests its potential as a modulator in the GABAergic pathway, influencing various physiological processes including anxiety and seizure activity.

Biochemical Pathways:
The compound's action on GABA receptors indicates its role in neuropharmacology. It has been shown to exhibit significant insecticidal activity against pests like Mythimna separata, highlighting its potential agricultural applications.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against:

  • Breast Cancer Cells : MCF-7 and MDA-MB series
  • Lung Cancer Cells : A549 and H1975
  • Prostate Cancer Cells : PC3
  • Colorectal Cancer Cells : HCT116 and HT29

The cytotoxicity was evaluated through various assays, revealing that certain structural modifications enhance activity against these cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Screening tests indicated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing less activity against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MICs) for active derivatives were significantly lower against Gram-positive strains .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of benzoxazole derivatives showed that specific modifications to the compound structure enhanced its efficacy against breast cancer cells. The most potent derivatives exhibited IC50 values in the range of 10–20 µM against MCF-7 cells .

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal effects demonstrated that this compound effectively reduced the population of Mythimna separata larvae by over 70% within 48 hours of exposure.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)10–20 µM
AntimicrobialBacillus subtilis (Gram-positive)MIC < 50 µg/mL
InsecticidalMythimna separata>70% mortality rate

Q & A

Q. What are the recommended synthetic strategies for preparing N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

The synthesis typically involves coupling a benzo[d]oxazole-containing amine with a dihydrodioxine-carboxylic acid derivative. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen atmosphere to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to their ability to dissolve aromatic intermediates and stabilize reactive intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

A multi-technique approach is critical:

  • LCMS/HRMS : Confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ion) .
  • NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzo[d]oxazole and phenyl groups) and dihydrodioxine protons (δ 4.2–4.5 ppm for methylene groups) .
  • Melting point : Compare observed values (e.g., 164–168°C for analogous compounds) with literature to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Conflicting results (e.g., cytotoxicity vs. enzyme inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity, kinase assays for TrkA inhibition) and include positive controls (e.g., staurosporine for apoptosis) .
  • Concentration gradients : Test a wide range (e.g., 1 nM–100 µM) to identify dose-dependent effects and rule off-target activity .
  • Cell line specificity : Compare results across multiple lines (e.g., HepG2 vs. HEK293) to assess tissue-selective effects .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in kinase inhibition?

  • In vitro kinase assays : Use recombinant TrkA kinase (10–100 ng/µL) with ATP concentrations near Km (e.g., 10 µM) and measure IC50 via fluorescence polarization .
  • Competitive binding studies : Employ ATP-competitive inhibitors (e.g., K252a) to determine binding mode .
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of TrkA (PDB: 1WWW) to predict binding interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in DMSO vs. aqueous buffers?

  • DMSO stock stability : Prepare fresh 10 mM stocks in DMSO (stored at –20°C) and dilute in PBS (<1% DMSO final) to avoid aggregation .
  • Dynamic light scattering (DLS) : Monitor particle size in aqueous solutions to detect precipitation undetected by visual inspection .

Q. Why do cytotoxicity studies show variability in IC50 values across publications?

  • Apoptosis pathway modulation : Measure downstream markers (e.g., BAX/Bcl-2 ratio via Western blot) to distinguish direct cytotoxicity from apoptotic signaling .
  • Metabolic interference : Use orthogonal assays (e.g., ATP luminescence) to rule out false positives in MTT-based viability tests .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319) .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

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